![molecular formula C12H17NO3 B13544646 Methyl 4-amino-3-(3-methoxyphenyl)butanoate](/img/structure/B13544646.png)
Methyl 4-amino-3-(3-methoxyphenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(3-methoxyphenyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-aminobutyric acid.
Formation of Intermediate: The first step involves the condensation of 3-methoxybenzaldehyde with 4-aminobutyric acid to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methoxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-amino-3-(3-methoxyphenyl)butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitter analogs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in the production of various chemical intermediates.
Mechanism of Action
The mechanism by which Methyl 4-amino-3-(3-methoxyphenyl)butanoate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3-phenylbutanoate: Lacks the methoxy group, which can affect its reactivity and biological activity.
Methyl 4-amino-3-(4-methoxyphenyl)butanoate: Similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.
Methyl 4-amino-3-(3-hydroxyphenyl)butanoate: Contains a hydroxy group instead of a methoxy group, which can significantly alter its reactivity and interactions.
Uniqueness
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is unique due to the specific positioning of the methoxy group on the phenyl ring. This positioning can influence its chemical reactivity and biological interactions, making it distinct from other similar compounds.
Biological Activity
Methyl 4-amino-3-(3-methoxyphenyl)butanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Amino Group : Capable of forming hydrogen bonds with biological macromolecules.
- Methoxyphenyl Group : Enhances lipophilicity and may participate in hydrophobic interactions.
- Butanoate Backbone : Contributes to the compound's overall stability and biological activity.
The molecular formula for this compound is C13H19NO3, with a molecular weight of approximately 235.30 g/mol.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems:
- Enzyme Modulation : The amino group can interact with enzyme active sites, potentially inhibiting or enhancing enzyme activity.
- Receptor Interaction : The methoxyphenyl group may facilitate binding to specific receptors, influencing signaling pathways related to pain and inflammation.
These interactions suggest that the compound may exhibit anti-inflammatory and analgesic properties, similar to other compounds in its class.
Biological Activities
Research indicates several key biological activities associated with this compound:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound has shown potential in alleviating pain, possibly through its action on the GABAergic system, which is crucial for pain modulation.
- Antioxidant Activity : The methoxy group may confer radical scavenging properties, contributing to its antioxidant effects.
Data Table: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Analgesic | Modulation of pain pathways via GABA receptors | |
Antioxidant | Radical scavenging capabilities |
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of this compound, researchers evaluated its impact on cytokine production in vitro. The results indicated a significant reduction in interleukin-6 (IL-6) levels when treated with the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of the compound using a rodent model. Mice administered with this compound exhibited reduced sensitivity to pain stimuli compared to controls, supporting its use as a potential analgesic.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- In Vitro Studies : Showed effective inhibition of GABA uptake in human embryonic kidney cells expressing mouse GAT transporters, indicating potential for neurological applications .
- Structure-Activity Relationship (SAR) : Analysis revealed that modifications to the methoxy group significantly influenced the biological activity, emphasizing the importance of structural characteristics .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-4-9(6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
IPRUWHKJTNZXTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)CN |
Origin of Product |
United States |
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